
4-Bromo-1-fluoro-2-iodobenzene
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-fluoro-2-iodobenzene typically involves the diazotization reaction of 2-fluoro-4-iodoaniline. The process begins with the addition of water and concentrated hydrochloric acid to 2-fluoro-4-iodoaniline, followed by cooling to -20°C. Sodium nitrite is then added dropwise to the mixture, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in bulk quantities for use in various research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-1-fluoro-2-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate and chromium trioxide are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of fluorinated or brominated derivatives, while oxidation can produce various oxygenated compounds .
Scientific Research Applications
4-Bromo-1-fluoro-2-iodobenzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions such as the Suzuki and Heck reactions.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of electronic materials and liquid crystals.
Mechanism of Action
The mechanism of action of 4-Bromo-1-fluoro-2-iodobenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Its unique halogenation pattern allows it to participate in selective reactions, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 4-Bromo-1-fluoro-2-iodobenzene
- CAS Number : 116272-41-4
- Molecular Formula : C₆H₃BrFI
- Molecular Weight : 298.90 g/mol
Physicochemical Properties :
- Purity : >98.00% (HPLC)
- Storage : Stable at room temperature; for long-term storage, keep at -80°C (6 months) or -20°C (1 month) .
- Solubility : Soluble in DMSO; heating to 37°C with sonication is recommended for dissolution .
- Hazards : Classified as an irritant with light sensitivity .
Applications :
Primarily used as a halogenated aromatic building block in pharmaceutical and materials research, particularly in Suzuki-Miyaura coupling and nucleophilic substitution reactions .
Comparison with Structural Analogs
Positional Isomers
The substitution pattern of halogens on the benzene ring significantly impacts reactivity and applications. Key isomers include:
Key Findings :
- Reactivity : Fluorine at the ortho position (as in the target compound) enhances electron-withdrawing effects, accelerating cross-coupling reactions compared to para-fluorine analogs .
- Steric Effects : Para-substituted iodine in 1-bromo-2-fluoro-4-iodobenzene reduces accessibility for bulky catalysts .
Dihalogenated vs. Trihalogenated Derivatives
Trihalogenated compounds exhibit distinct properties due to increased halogen density:
Key Findings :
- Synthetic Utility : Trihalogenated derivatives (e.g., 1,3-dibromo-5-fluoro-2-iodobenzene) are preferred for generating metal-organic frameworks (MOFs) due to multiple reaction sites .
- Cost : Trihalogenated compounds are typically more expensive (e.g., 4-bromo-1,2-diiodobenzene costs $12,700/5g) compared to dihalogenated analogs .
Chlorine vs. Bromine Substituents
Replacing bromine with chlorine alters electronic and steric profiles:
Key Findings :
- Electronic Effects : Chlorine’s weaker electron-withdrawing nature compared to bromine may slow down coupling reactions .
- Thermal Stability : Chlorinated analogs (e.g., 2-bromo-1-chloro-4-iodobenzene) show higher thermal stability in DSC studies .
Functionalized Derivatives
Adding functional groups expands utility in targeted synthesis:
Key Findings :
- Solubility: Amide derivatives (e.g., 2-amino-4-bromo-3-fluoro-5-iodobenzamide) exhibit improved aqueous solubility compared to parent halobenzenes .
- Bioavailability : Trifluoromethoxy groups increase blood-brain barrier penetration .
Biological Activity
The structure of 4-Bromo-1-fluoro-2-iodobenzene includes:
- Bromine (Br) : Known for its ability to enhance biological interactions.
- Fluorine (F) : Often improves drug-like properties such as membrane permeability and metabolic stability.
- Iodine (I) : Can participate in various biological interactions due to its size and electronegativity.
These halogens can significantly influence the pharmacological profiles of related compounds, enhancing their biological interactions and potential therapeutic effects .
Biological Activity Overview
While direct studies on this compound are scarce, several relevant findings about similar halogenated compounds suggest potential biological activities:
- Antimicrobial Activity : Halogenated aromatic compounds often exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .
- Anticancer Properties : Halogenated compounds are frequently investigated for their anticancer activities. Research indicates that halogen substituents can enhance the effectiveness of anticancer agents by improving their interaction with biological targets .
- Enzyme Inhibition : Some studies indicate that halogenated compounds may act as inhibitors for cytochrome P450 enzymes, which play a crucial role in drug metabolism. Specifically, this compound has been identified as an inhibitor of CYP1A2 and CYP2C9 enzymes .
Structure-Activity Relationship (SAR)
The presence of multiple halogens in this compound suggests a complex structure-activity relationship. The following table summarizes key features and their potential biological implications:
Compound | Molecular Formula | Biological Activity |
---|---|---|
This compound | C₆H₃BrFI | Potential antimicrobial and anticancer activity |
1-Bromo-4-fluoro-2-iodobenzene | C₆H₃BrFI | Similar structure; known antimicrobial properties |
4-Chloro-1-fluoro-2-iodobenzene | C₆H₃ClFI | Anticancer activity reported |
Case Studies
Several case studies involving structurally similar compounds provide insights into the potential applications of this compound:
- Antimicrobial Efficacy : A study evaluated various halogenated benzene derivatives against MRSA strains, revealing that certain substitutions significantly increased inhibitory effects . These findings suggest that this compound may also exhibit similar efficacy.
- Cancer Research : Compounds like 4-bromo derivatives have been shown to interact with cellular pathways involved in cancer progression. For example, research on brominated phenols indicated their ability to induce apoptosis in cancer cells . This mechanism could potentially extend to this compound.
Q & A
Q. Synthesis and Reactivity
Basic: Q. Q1. What are the common synthetic routes for preparing 4-Bromo-1-fluoro-2-iodobenzene, and how are intermediates purified? A1. The compound is typically synthesized via sequential halogenation. For example, iodination of 4-bromo-1-fluorobenzene using iodine monochloride (ICl) in acetic acid at 60–80°C yields the target product. Intermediate purification often involves column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol. Purity verification requires GC-MS (>95% purity) and ¹H/¹⁹F NMR to confirm halogen positions .
Advanced: Q. Q2. How do steric and electronic effects influence regioselectivity during halogenation of polysubstituted benzene derivatives like this compound? A2. The bulky iodine atom at the 2-position directs subsequent electrophilic substitutions to the para position due to steric hindrance, while fluorine’s electron-withdrawing effect deactivates the ring. Computational studies (DFT) can predict reactivity trends, and experimental validation via NOESY NMR or X-ray crystallography confirms regioselectivity .
Q. Structural Characterization
Basic: Q. Q3. What challenges arise in NMR characterization of this compound, and how are they mitigated? A3. The presence of ¹⁹F and heavy halogens (Br, I) complicates spin-spin coupling and signal splitting. High-resolution NMR (500 MHz+) with deuterated chloroform or DMSO-d₆ as solvents reduces broadening. ¹⁹F NMR at 470 MHz with a relaxation delay >2s improves signal clarity. Coupling constants (e.g., J₃-F and J₄-Br) are critical for structural assignment .
Advanced: Q. Q4. How is single-crystal X-ray diffraction used to resolve ambiguities in molecular geometry for halogenated aromatics? A4. Single-crystal X-ray studies (e.g., using Mo-Kα radiation, λ = 0.71073 Å) with SHELXL refinement determine bond lengths and angles. For this compound, anisotropic displacement parameters refine halogen positions, while Hirshfeld surface analysis evaluates intermolecular interactions. Twinning or disorder in crystals may require data integration via PLATON .
Q. Application in Cross-Coupling Reactions
Basic: Q. Q5. What palladium-catalyzed cross-coupling reactions are feasible with this compound as a substrate? A5. Suzuki-Miyaura couplings with arylboronic acids (e.g., phenylboronic acid) selectively target the iodine substituent under mild conditions (Pd(PPh₃)₄, Na₂CO₃, 80°C). The bromo group remains intact, enabling sequential functionalization. GC-MS monitors reaction progress, and TLC (hexane:EtOAc = 9:1) confirms product separation .
Advanced: Q. Q6. How can competing Ullmann coupling be suppressed during Sonogashira reactions involving this compound? A6. Using Cu-free conditions (e.g., Pd₂(dba)₃, P(t-Bu)₃, and Cs₂CO₃ in DMF at 100°C) minimizes homocoupling. Microwave-assisted synthesis (150°C, 20 min) enhances alkyne insertion efficiency. Post-reaction, column chromatography (neutral Al₂O₃) separates acetylene products from residual halides .
Q. Data Analysis and Contradictions
Advanced: Q. Q7. How should researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR vs. DFT)? A7. Cross-validation is essential:
- Optimize DFT parameters (B3LYP/6-311+G(d,p)) to include solvent effects (PCM model).
- Compare experimental ¹³C NMR shifts with computed values (RMSD < 2 ppm).
- For crystallographic disagreements (e.g., bond length deviations >0.02 Å), re-examine data for thermal motion artifacts or hydrogen bonding effects .
Q. Stability and Storage
Basic: Q. Q8. What degradation pathways occur in this compound, and how is stability ensured during storage? A8. Light and moisture accelerate C-I bond cleavage. Store in amber vials under argon at –20°C. Stability is monitored via periodic GC-MS; degradation products (e.g., 4-bromo-1-fluorobenzene) indicate iodine loss. For long-term storage, molecular sieves (3Å) prevent hydrolysis .
Q. Advanced Applications
Advanced: Q. Q9. How is this compound utilized in synthesizing fluorinated liquid crystals or pharmaceutical intermediates? A9. As a building block for trifluoromethylated aromatics, it undergoes halogen exchange (e.g., Finkelstein reaction) to introduce CF₃ groups. In drug discovery, its iodine atom facilitates radioisotope labeling (e.g., ¹²⁵I) for tracer studies. Reaction with Grignard reagents (e.g., MeMgBr) yields biaryl motifs common in kinase inhibitors .
Properties
IUPAC Name |
4-bromo-1-fluoro-2-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrFI/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNETZJWWXCLUKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrFI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90382266 | |
Record name | 4-bromo-1-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116272-41-4 | |
Record name | 4-bromo-1-fluoro-2-iodobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90382266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-fluoro-2-iodobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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